SID 26681509

Description

Properties

IUPAC Name |

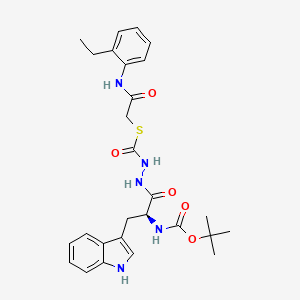

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SID 26681509: A Potent and Selective Cathepsin L Inhibitor

SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L.[1][2] This thiocarbazate compound demonstrates a slow-binding and competitive inhibition mechanism.[1][3][4] Its inhibitory activity is significantly enhanced with pre-incubation, indicating a time-dependent interaction with the enzyme.[3][5] this compound has been investigated for its therapeutic potential in various contexts, including parasitic diseases and inflammatory conditions.[1][5][6]

Biochemical and Pharmacological Profile

This compound exhibits high potency against human cathepsin L, with an IC50 of 56 nM without pre-incubation, which increases to 1.0 nM after a four-hour pre-incubation period.[1][3][5] The compound also shows inhibitory activity against other cathepsins, though with lower potency, and has been demonstrated to be active against the parasites Plasmodium falciparum and Leishmania major.[1][3][5]

Quantitative Data Summary

| Parameter | Value | Notes |

| IC50 (Cathepsin L) | 56 nM | Without pre-incubation |

| 1.0 nM | With 4-hour pre-incubation | |

| IC50 (Other Cathepsins) | 618 nM - 8.442 µM | Against papain, cathepsins B, K, S, and V |

| No inhibition | Against cathepsin G | |

| IC50 (Parasites) | 15.4 µM | Plasmodium falciparum |

| 12.5 µM | Leishmania major | |

| Kinetic Constants | k_on = 24,000 M⁻¹s⁻¹ | |

| k_off = 2.2 x 10⁻⁵ s⁻¹ | ||

| K_i = 0.89 nM | ||

| Cell Viability | Non-toxic up to 100 µM | Human aortic endothelial cells and zebrafish |

| Chemical Properties | Formula: C27H33N5O5S M.Wt: 539.65 | |

| Solubility | Soluble to 50 mM in DMSO and 10 mM in ethanol |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of cathepsin L, meaning it binds to the active site of the enzyme and prevents the binding of the natural substrate. The slow-binding nature of the inhibition suggests a two-step mechanism, where an initial weak binding is followed by a conformational change that leads to a more stable enzyme-inhibitor complex.

Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. In pathological conditions such as cancer, cathepsin L can be secreted and contribute to tumor invasion and metastasis by degrading components of the extracellular matrix. By inhibiting cathepsin L, this compound can potentially mitigate these processes.

Caption: Inhibition of Cathepsin L by this compound blocks extracellular matrix degradation.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the study by Shah et al. (2008).[3]

Cathepsin L Inhibition Assay

-

Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. The fluorogenic substrate Z-Phe-Arg-AMC is used to measure enzyme activity.

-

Assay Buffer: The assay is typically performed in a buffer containing 100 mM sodium acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT) at pH 5.5.

-

Procedure:

-

This compound, at various concentrations, is pre-incubated with cathepsin L for different time periods (e.g., 0, 1, 2, and 4 hours) at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.

-

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinetic Parameter Determination (k_on, k_off, K_i)

-

Methodology: Transient kinetic analysis is employed to determine the association (k_on) and dissociation (k_off) rate constants.

-

Procedure:

-

The progress of the enzymatic reaction is monitored continuously immediately after the addition of the substrate to a mixture of the enzyme and inhibitor.

-

The resulting progress curves are fitted to an equation for slow-binding inhibition to derive the kinetic parameters.

-

The inhibition constant (K_i) is calculated as the ratio of k_off to k_on.

-

In Vitro Parasite Growth Inhibition Assay

-

Plasmodium falciparum Culture: The parasite is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Assay:

-

Synchronized ring-stage parasites are incubated with various concentrations of this compound for 48 hours.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.

-

-

Leishmania major Culture: Promastigotes are cultured in M199 medium supplemented with fetal bovine serum.

-

Assay:

-

Promastigotes are incubated with different concentrations of this compound for 72 hours.

-

Cell viability is assessed using a resazurin-based assay (AlamarBlue).

-

Caption: A typical experimental workflow for evaluating the inhibitory activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: SID 26681509, a Potent, Slow-Binding Inhibitor of Human Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor SID 26681509, focusing on its interaction with its primary target, human Cathepsin L. Cathepsin L is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including cancer progression and metastasis, making it a significant target for therapeutic development.[1] This document details the biochemical and cellular characteristics of this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Cathepsin L and other proteases.

Table 1: Biochemical and Kinetic Properties of this compound against Human Cathepsin L [1][2][3][4]

| Parameter | Value | Conditions |

| IC50 | 56 ± 4 nM | Without pre-incubation |

| 7.5 ± 1.0 nM | 1-hour pre-incubation | |

| 4.2 ± 0.6 nM | 2-hour pre-incubation | |

| 1.0 ± 0.5 nM | 4-hour pre-incubation | |

| Ki | 0.89 nM | |

| kon | 24,000 M-1s-1 | |

| koff | 2.2 x 10-5 s-1 | |

| Mechanism of Action | Reversible, competitive, slow-binding inhibitor |

Table 2: Selectivity Profile of this compound against Various Proteases [2][3][5]

| Protease | IC50 (after 1 hour) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |

| Papain | 618 nM | ~11 |

| Cathepsin B | > 10 µM | > 178 |

| Cathepsin K | 8.442 µM | ~151 |

| Cathepsin S | Not Reported | Not Reported |

| Cathepsin V | 0.5 µM | ~9 |

| Cathepsin G | No inhibitory activity | N/A |

Table 3: Cellular and In Vitro Activity of this compound [2][6]

| Assay | Cell Line/Organism | IC50 / Effect |

| Cytotoxicity | Human Aortic Endothelial Cells | Non-toxic up to 100 µM |

| Cytotoxicity | Zebrafish | Non-toxic up to 100 µM |

| Anti-malarial Activity | Plasmodium falciparum | 15.4 ± 0.6 µM |

| Anti-leishmanial Activity | Leishmania major promastigotes | 12.5 ± 0.6 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol is adapted from the methods described by Shah et al. (2008).[2]

-

Assay Buffer Preparation: Prepare an assay buffer consisting of 100 mM sodium acetate, 100 mM sodium chloride, 1 mM EDTA, and 5 mM dithiothreitol (DTT), adjusted to pH 5.5.

-

Enzyme and Substrate Preparation: Reconstitute recombinant human Cathepsin L (e.g., from human liver) in the assay buffer. A typical final concentration in the assay is 8.7 ng/mL. Prepare a stock solution of the fluorogenic substrate Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) in DMSO. The final substrate concentration in the assay is typically 1 µM.

-

Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO.

-

Assay Procedure (with Pre-incubation): a. In a 384-well microplate, add the diluted this compound and recombinant Cathepsin L. b. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C to allow for slow-binding interaction. c. Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to each well.

-

Data Acquisition and Analysis: a. Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation at ~360 nm, emission at ~460 nm) over time using a fluorescence microplate reader. b. Calculate the initial reaction velocities (vi). c. Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Transient Kinetic Analysis for kon and koff Determination

This method is used to determine the association (kon) and dissociation (koff) rate constants for slow-binding inhibitors.[1][2]

-

Experimental Setup: The assay is performed in the same buffer and with the same enzyme and substrate concentrations as the IC50 determination.

-

Data Acquisition: a. Mix the Cathepsin L enzyme and Z-Phe-Arg-AMC substrate in the microplate wells. b. Initiate the reaction by adding varying concentrations of this compound. c. Immediately begin continuous monitoring of fluorescence increase over a prolonged period to capture the full progress curve.

-

Data Analysis: a. The resulting reaction progress curves will show an initial burst of activity followed by a slower, steady-state rate as the inhibitor binds to the enzyme. b. Fit the progress curves to a model for slow-binding inhibition (e.g., the Morrison equation) using non-linear regression analysis. This fitting will yield values for the apparent association rate constant (kobs) at each inhibitor concentration. c. Plot kobs versus the inhibitor concentration. The slope of this line will be the association rate constant (kon), and the y-intercept will be the dissociation rate constant (koff). d. The inhibition constant (Ki) can then be calculated using the formula: Ki = koff / kon.

Visualizations

The following diagrams illustrate the role of Cathepsin L in cancer metastasis and a typical workflow for evaluating its inhibitors.

Caption: Role of Cathepsin L in promoting cancer metastasis and its inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. apexbt.com [apexbt.com]

SID 26681509 chemical structure

An In-Depth Technical Guide to SID 26681509: A Potent, Reversible Cathepsin L Inhibitor

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of human cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L plays a crucial role in normal cellular protein degradation and has been implicated in various pathological processes, including cancer progression, invasion, and metastasis, making it a significant target for therapeutic development.[2][3] This thiocarbazate-based compound was identified through a high-throughput screening of the National Institutes of Health (NIH) Molecular Libraries Small Molecule Repository.[1] It is characterized by its slow-binding and slowly reversible competitive inhibition mechanism.[1][4] This document provides a comprehensive overview of the chemical structure, biochemical activity, and experimental protocols related to this compound.

Chemical Properties and Structure

This compound is the stable, Boc-protected S-enantiomer of the ring-opened by-product of the original high-throughput screen hit.[5] Its key chemical properties are summarized below.

| Property | Value |

| Chemical Name | (S)-S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate[6] |

| Molecular Formula | C₂₇H₃₃N₅O₅S[7] |

| Molecular Weight | 539.65 g/mol [7] |

| CAS Number | 958772-66-2[7] |

| Appearance | White solid[2] |

| Purity | ≥97%[7] |

| Solubility | Soluble to 50 mM in DMSO and 10 mM in ethanol[7] |

| Canonical SMILES | O=C(NNC(SCC(NC1=CC=CC=C1CC)=O)=O)--INVALID-LINK--NC(OC(C)(C)C)=O[2] |

Mechanism of Action

This compound is a reversible, competitive, and slow-binding inhibitor of human cathepsin L.[4] Its potency significantly increases with pre-incubation time with the enzyme, a characteristic feature of slow-binding inhibitors.[2][5] This mechanism involves an initial weak binding to the enzyme, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.

Caption: Slow-binding inhibition mechanism of this compound on Cathepsin L.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized against its primary target, Cathepsin L, as well as other related proteases and in cellular models of parasitic diseases.

Enzymatic Inhibition Data

This compound demonstrates potent and time-dependent inhibition of human cathepsin L.[5] Its selectivity profile shows significantly weaker inhibition against other cysteine proteases and no activity against the serine protease cathepsin G.[5][8]

| Target Enzyme | IC₅₀ (without pre-incubation) | IC₅₀ (with 4-hour pre-incubation) | Reference |

| Human Cathepsin L | 56 nM | 1.0 nM | [1][4] |

| Papain | 618 nM - 8.442 µM (1 hr) | Not Reported | [4][8] |

| Human Cathepsin B | 618 nM - 8.442 µM (1 hr) | Not Reported | [4][8] |

| Human Cathepsin K | 618 nM - 8.442 µM (1 hr) | Not Reported | [4][8] |

| Human Cathepsin S | 618 nM - 8.442 µM (1 hr) | Not Reported | [4][8] |

| Human Cathepsin V | 0.5 µM | Not Reported | [4][8] |

| Human Cathepsin G | No inhibitory activity | No inhibitory activity | [4][8] |

Kinetic Parameters

Transient kinetic analysis has been used to determine the rate constants for the inhibition of cathepsin L by this compound.[4]

| Parameter | Value | Reference |

| Kᵢ (Inhibition Constant) | 0.89 nM | [3][8] |

| kₒₙ (Association Rate) | 24,000 M⁻¹s⁻¹ | [3][8] |

| kₒբբ (Dissociation Rate) | 2.2 x 10⁻⁵ s⁻¹ | [3][8] |

Anti-parasitic and Cellular Activity

This compound has shown activity against the parasites Plasmodium falciparum and Leishmania major.[5][8] It also demonstrates a lack of toxicity in human cell lines and in vivo models at high concentrations.[2][5]

| Assay / Cell Line | IC₅₀ / Effect | Reference |

| Plasmodium falciparum | 15.4 µM | [2][8] |

| Leishmania major | 12.5 µM | [2][8] |

| Human Aortic Endothelial Cells | Non-toxic up to 100 µM | [2][5] |

| Zebrafish (in vivo) | No toxicity observed at 100 µM | [2][5] |

| HMGB1-induced TNF-α production | Dose-dependent reduction (1-30 µM) | [4][8] |

Signaling Pathway Involvement

Cathepsin L is implicated in cancer progression through the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis.[9] By inhibiting Cathepsin L, this compound can potentially disrupt this pathway. Additionally, its ability to block HMGB1-induced TNF-α production suggests a role in modulating inflammatory responses.[4][8]

Caption: Role of Cathepsin L in cancer metastasis and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for the characterization of this compound.

Cathepsin L Inhibition Assay (IC₅₀ Determination)

This protocol outlines the steps to determine the inhibitory potency of this compound against human cathepsin L using a fluorogenic substrate.[3]

Caption: Experimental workflow for IC₅₀ determination of a slow-binding inhibitor.

Methodology:

-

Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer.

-

Enzyme and Substrate : Recombinant human cathepsin L and a fluorogenic substrate like Z-Phe-Arg-AMC are used.[5]

-

Pre-incubation : For slow-binding inhibitors, a pre-incubation step is crucial. Add the diluted compound and recombinant Cathepsin L to the wells of a microplate and incubate for defined periods (e.g., 0, 1, 2, or 4 hours) at 37°C.[3]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[3]

-

Data Acquisition : Measure the increase in fluorescence over time using a plate reader.

-

Data Analysis : Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling

To determine the selectivity of this compound, its inhibitory activity is tested against a panel of related proteases.

Methodology:

-

Protease Panel : A panel of proteases including human cathepsins B, K, S, V, G, and papain is used.[5]

-

Assay Conditions : Each protease is assayed under its optimal buffer and pH conditions with a suitable fluorogenic substrate (e.g., Z-Arg-Arg-AMC for cathepsin B).[5]

-

IC₅₀ Determination : The IC₅₀ for each protease is determined following the general inhibition assay protocol, typically with a fixed pre-incubation time (e.g., one hour).[8]

-

Selectivity Index Calculation : The selectivity index is calculated as the ratio of the IC₅₀ for the off-target protease to the IC₅₀ for cathepsin L.[5]

Anti-parasitic Activity Assays

Methodology for P. falciparum:

-

Culture : P. falciparum is cultured in human erythrocytes.

-

Treatment : Synchronized parasite cultures are treated with various concentrations of this compound for a defined period.

-

Growth Inhibition Assessment : Parasite growth is assessed using methods such as SYBR Green I-based fluorescence assay to quantify DNA content.

-

IC₅₀ Calculation : The IC₅₀ value is determined by plotting growth inhibition against inhibitor concentration.[5]

Methodology for L. major:

-

Culture : L. major promastigotes are cultured in appropriate media.

-

Treatment : The promastigotes are incubated with a range of this compound concentrations.

-

Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT or AlamarBlue).

-

IC₅₀ Calculation : The IC₅₀ value is calculated from the dose-response curve.[5]

References

- 1. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ap1903.com [ap1903.com]

- 7. rndsystems.com [rndsystems.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of SID 26681509

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID 26681509 is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.[1][2][3][4] This thiocarbazate compound demonstrates a slow-binding and competitive mechanism of action, exhibiting time-dependent inhibition.[1][2][5] Beyond its primary target, this compound has shown activity against the parasitic protozoa Plasmodium falciparum and Leishmania major.[1][2][4][6] Furthermore, it has been observed to modulate inflammatory signaling pathways by blocking High Mobility Group Box 1 (HMGB1)-induced production of Tumor Necrosis Factor-alpha (TNF-α).[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and associated signaling pathways.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Cathepsin L

| Parameter | Value | Conditions | Reference |

| IC50 | 56 nM | No pre-incubation | [1][2][3][4][5][6] |

| IC50 | 7.5 ± 1.0 nM | 1-hour pre-incubation with enzyme | [5][6] |

| IC50 | 4.2 ± 0.6 nM | 2-hour pre-incubation with enzyme | [5][6] |

| IC50 | 1.0 ± 0.5 nM | 4-hour pre-incubation with enzyme | [1][2][5][6] |

| Ki | 0.89 nM | [1][2][5][7] | |

| kon | 24,000 M-1s-1 | [1][2][5][7] | |

| koff | 2.2 x 10-5 s-1 | [1][2][5][7] |

Table 2: Selectivity Profile against Other Proteases

| Protease | IC50 (1-hour pre-incubation) | Reference |

| Papain | 618 nM | [1][2][5] |

| Cathepsin B | 8.442 µM | [1][2][5] |

| Cathepsin K | > 10 µM | [5] |

| Cathepsin S | > 10 µM | [5] |

| Cathepsin V | 0.5 µM | [1][2] |

| Cathepsin G | No inhibitory activity | [1][2][3][4][5] |

Table 3: Anti-parasitic and Cytotoxic Activity

| Organism/Cell Line | IC50 / Activity | Reference |

| Plasmodium falciparum | 15.4 ± 0.6 µM | [1][2][4][5][6] |

| Leishmania major promastigotes | 12.5 ± 0.6 µM | [1][2][4][5][6] |

| Human Aortic Endothelial Cells | Non-toxic up to 100 µM | [5][6] |

| Zebrafish (in vivo) | No toxicity observed at 100 µM | [6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cathepsin L Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against human cathepsin L using a fluorogenic substrate.

Materials:

-

Human liver cathepsin L

-

This compound

-

Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) substrate

-

Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescent microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Activate cathepsin L by incubating it in the assay buffer for 30 minutes at room temperature to ensure the reduction of the active site cysteine.

-

For time-dependent inhibition assays, pre-incubate the diluted this compound with the activated cathepsin L in the microplate wells for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C.[5][6]

-

Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.

-

Calculate the reaction rate from the linear phase of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.

-

Calculate the IC50 value by fitting the percent inhibition versus log-transformed inhibitor concentration data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol outlines the procedure to assess the cytotoxicity of this compound against a mammalian cell line.

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Cell culture medium (e.g., EGM-2)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well white sterile tissue culture-treated microplate

-

Luminometer

Procedure:

-

Seed HAECs into the 384-well microplate at a density of 1,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound to the cells in triplicate, ensuring the final DMSO concentration is consistent across all wells and non-toxic to the cells (e.g., <0.2%).[8]

-

Incubate the plate for 24 hours at 37°C.[8]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.[8]

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Plasmodium falciparum In Vitro Propagation Assay

This protocol provides a general framework for assessing the activity of this compound against the malaria parasite Plasmodium falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound

-

SYBR Green I nucleic acid stain

-

96-well microplate

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

In a 96-well plate, add the red blood cell suspension, the synchronized parasite culture, and the diluted compound.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence using a microplate reader.

-

Determine the IC50 value by fitting the fluorescence data to a dose-response curve.

Leishmania major Promastigote Viability Assay

This protocol describes a method to evaluate the effect of this compound on the viability of Leishmania major promastigotes.

Materials:

-

L. major promastigote culture

-

Complete culture medium (e.g., M199)

-

This compound

-

Resazurin-based viability reagent (e.g., alamarBlue)

-

96-well microplate

Procedure:

-

Harvest log-phase L. major promastigotes and adjust the cell density.

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well plate, add the promastigote suspension and the diluted compound.

-

Incubate the plate for 72 hours at 26°C.

-

Add the resazurin-based reagent to each well and incubate for an additional 4-24 hours.

-

Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.

-

Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Mechanism of Cathepsin L Inhibition

This compound acts as a slow-binding, competitive, and reversible inhibitor of cathepsin L.[1][2][5] The slow-binding nature is evidenced by the increase in potency with longer pre-incubation times with the enzyme.[5][6]

Role in Modulating HMGB1-Induced Inflammation

This compound has been shown to block the production of TNF-α induced by HMGB1.[1][2] Extracellular HMGB1 can signal through pattern recognition receptors such as the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptors (TLRs), leading to the activation of downstream inflammatory pathways, including NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like TNF-α.

Implication in Cancer Metastasis

Cathepsin L is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[9] It facilitates these processes by degrading components of the extracellular matrix (ECM) and basement membrane, which is a critical step for cancer cell invasion. By inhibiting cathepsin L, this compound has the potential to interfere with this metastatic cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a cathepsin L inhibitor like this compound.

References

- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HMGB1-RAGE/TLR-TNF-α signaling pathway may contribute to kidney injury induced by hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immune complexes induce TNF-α and BAFF production from U937 cells by HMGB1 and RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. HMGB1 activates nuclear factor-κB signaling by RAGE and increases the production of TNF-α in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

SID 26681509 CAS number 958772-66-2

An In-Depth Technical Guide to SID 26681509 (CAS 958772-66-2): A Potent, Reversible Cathepsin L Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the small molecule inhibitor this compound. This guide details its biochemical properties, mechanism of action, experimental protocols, and its effects on biological pathways, with all quantitative data summarized for clarity.

Introduction

This compound, also identified by CAS number 958772-66-2, is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2][3] Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation.[3] Its overexpression and aberrant activity have been implicated in a number of disease states, making it a significant target for therapeutic development.[3][4] this compound was identified from a screen of the National Institutes of Health Molecular Libraries Small Molecule Repository and has been characterized as a slow-binding, competitive inhibitor.[5] This thiocarbazate compound has demonstrated activity against parasitic organisms and has been evaluated for its anti-inflammatory effects.[1][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 958772-66-2 | [2][3] |

| Molecular Formula | C₂₇H₃₃N₅O₅S | [2][3] |

| Molecular Weight | 539.65 g/mol | [2][7] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% (HPLC) | [2][7] |

| Alternate Name | N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide | [8] |

Biological Activity and Quantitative Data

This compound exhibits a distinct inhibitory profile, characterized by its high potency against human cathepsin L and selectivity over other proteases.

Inhibitory Activity against Cathepsins

The inhibitory concentration (IC₅₀) of this compound against human cathepsin L is time-dependent, a hallmark of its slow-binding nature.[3][9] Potency increases significantly with pre-incubation of the inhibitor with the enzyme before the addition of the substrate.[3][9]

| Target Enzyme | Pre-incubation Time | IC₅₀ Value | Reference |

| Human Cathepsin L | None | 56 nM | [1][2][3] |

| 1 hour | 7.5 ± 1.0 nM | [9] | |

| 2 hours | 4.2 ± 0.6 nM | [9] | |

| 4 hours | 1.0 ± 0.5 nM | [1][9] | |

| Papain | 1 hour | 618 nM | [1][6] |

| Cathepsin B | 1 hour | > 1 µM | [1][6] |

| Cathepsin K | 1 hour | > 1 µM | [1][6] |

| Cathepsin S | 1 hour | > 1 µM | [1][6] |

| Cathepsin V | 1 hour | 0.5 µM (500 nM) | [1][6] |

| Cathepsin G | Not specified | No inhibitory activity | [1][2] |

Kinetic Parameters

Transient kinetic analysis has defined the specific rate constants for the interaction of this compound with cathepsin L, confirming a slow-binding and slowly reversible competitive inhibition mechanism.[1][5][6]

| Parameter | Value | Reference |

| Association Rate Constant (k_on) | 24,000 M⁻¹s⁻¹ | [1][5][6] |

| Dissociation Rate Constant (k_off) | 2.2 x 10⁻⁵ s⁻¹ | [1][5][6] |

| Inhibition Constant (K_i) | 0.89 nM | [1][5][6] |

Antiparasitic and Anti-inflammatory Activity

This compound has shown efficacy in inhibiting the propagation of parasitic organisms and demonstrates anti-inflammatory properties.

| Activity Type | Target/Model | IC₅₀ / Effect | Reference |

| Antimalarial | Plasmodium falciparum | 15.4 µM | [1][3] |

| Antileishmanial | Leishmania major promastigotes | 12.5 µM | [1][3] |

| Anti-inflammatory | HMGB1-induced TNF-α production | Dose-dependent blockade (1-30 µM) | [1][6] |

Toxicity and Solubility

The compound has been evaluated for toxicity in various models and its solubility has been determined in common laboratory solvents.

| Assay | Concentration | Result | Reference |

| Cytotoxicity | 100 µM | Non-toxic to human aortic endothelial cells | [3][9] |

| In Vivo Toxicity | 100 µM | Lack of toxicity in a live zebrafish assay | [3][9] |

| Solubility in DMSO | - | ≥ 26.98 mg/mL (50 mM) | [2][3] |

| Solubility in Ethanol | - | 5.4 mg/mL (10 mM) | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a slow-binding, competitive, and reversible inhibitor of cathepsin L.[1][5] Its mechanism involves a time-dependent increase in potency, suggesting a conformational change in the enzyme-inhibitor complex.[3][9]

One of the key pathways influenced by cathepsin L activity involves the inflammatory response mediated by High-Mobility Group Box 1 (HMGB1). HMGB1, when released from cells, can act as a damage-associated molecular pattern (DAMP) and trigger inflammation through receptors like Toll-like receptor 4 (TLR4). Cathepsin V (a close homolog of Cathepsin L) has been implicated in processing components of the TLR4/MyD88 signaling pathway.[6] By inhibiting cathepsins, this compound can block HMGB1-induced production of the pro-inflammatory cytokine TNF-α.[1][6]

Caption: Inhibition of Cathepsin L by this compound can disrupt the HMGB1-TLR4 signaling cascade, leading to reduced TNF-α production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

General Workflow for Inhibitor Characterization

The evaluation of a novel enzyme inhibitor like this compound typically follows a multi-step process from initial screening to detailed kinetic analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Cathepsin | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. scbt.com [scbt.com]

- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

SID 26681509: A Technical Guide for Researchers

SID 26681509 is a potent, reversible, and selective small molecule inhibitor of human cathepsin L. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Molecular and Physicochemical Properties

This compound, a thiocarbazate, has a molecular weight of 539.65 g/mol and a chemical formula of C₂₇H₃₃N₅O₅S.[1][2][3] Its chemical name is (S)-S-(2-((2-ethylphenyl)amino)-2-oxoethyl) 2-(2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoyl)hydrazinecarbothioate.[2]

| Property | Value | Source |

| Molecular Weight | 539.65 | [1][2][3] |

| Formula | C₂₇H₃₃N₅O₅S | [1][2] |

| CAS Number | 958772-66-2 | [1][2] |

| Purity | ≥97% | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble to 50 mM in DMSO and 10 mM in ethanol. | [1] |

| Storage | Store at -20°C | [1][2] |

Mechanism of Action and Biological Activity

This compound functions as a slow-binding, competitive inhibitor of human cathepsin L.[3][4][5][6] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and tumor metastasis.[4][7]

The inhibitory activity of this compound against human cathepsin L is time-dependent, showing increased potency with longer pre-incubation times. Without pre-incubation, the IC₅₀ is 56 nM.[1][3][4][5][6] However, after a 4-hour pre-incubation period, the IC₅₀ drops to 1.0 nM.[3][4][5][6] This slow-binding nature is characterized by a rapid initial binding followed by a slower conformational change, leading to a more stable enzyme-inhibitor complex.

The inhibitor has also demonstrated activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania major, with IC₅₀ values of 15.4 µM and 12.5 µM, respectively.[3][4][5][6]

Quantitative Performance Data

The following tables summarize the key inhibitory and kinetic parameters of this compound.

Table 1: Inhibitory Potency (IC₅₀)

| Target | Condition | IC₅₀ | Source |

| Human Cathepsin L | No pre-incubation | 56 nM | [1][3][4][5][6] |

| Human Cathepsin L | 1-hour pre-incubation | 7.5 ± 1.0 nM | [4] |

| Human Cathepsin L | 2-hour pre-incubation | 4.2 ± 0.6 nM | [4] |

| Human Cathepsin L | 4-hour pre-incubation | 1.0 ± 0.5 nM | [3][4][5][6] |

| Papain | 1-hour pre-incubation | 618 nM | [3][4][5] |

| Cathepsin B | 1-hour pre-incubation | > 8.442 µM | [3][4][5] |

| Cathepsin K | 1-hour pre-incubation | > 8.442 µM | [3][4][5] |

| Cathepsin S | 1-hour pre-incubation | > 8.442 µM | [3][4][5] |

| Cathepsin V | 1-hour pre-incubation | 0.5 µM | [3][5] |

| Plasmodium falciparum | In vitro propagation | 15.4 ± 0.6 µM | [3][4][5] |

| Leishmania major | Promastigotes | 12.5 ± 0.6 µM | [3][4][5][7] |

Table 2: Kinetic Parameters for Cathepsin L Inhibition

| Parameter | Value | Source |

| k_on (Association rate constant) | 24,000 M⁻¹s⁻¹ | [3][4][5][6] |

| k_off (Dissociation rate constant) | 2.2 x 10⁻⁵ s⁻¹ | [3][4][5][6] |

| K_i (Inhibition constant) | 0.89 nM | [3][4][5][6] |

Selectivity Profile

This compound exhibits significant selectivity for cathepsin L over other related proteases. It shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B, K, V, and S.[4][6] Notably, it displays no inhibitory activity against the serine protease cathepsin G.[1][3][4][5][6]

Experimental Protocols

Determination of IC₅₀ Values

The inhibitory activity of this compound against various cathepsins was determined using a fluorogenic substrate assay.[8]

-

Enzyme and Inhibitor Preparation : Recombinant human cathepsins and this compound were diluted to desired concentrations in an appropriate assay buffer.

-

Pre-incubation : For time-dependent inhibition studies, the enzyme and inhibitor were pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C in a microplate.[8]

-

Reaction Initiation : The enzymatic reaction was initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin L).

-

Data Acquisition : The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.

-

Data Analysis : IC₅₀ values were calculated by fitting the dose-response curves to a suitable nonlinear regression model.

Kinetic Analysis of Slow-Binding Inhibition

The kinetic parameters (k_on, k_off, and K_i) were determined through transient kinetic analysis.[4][8]

-

Experimental Setup : Reaction progress curves were monitored continuously by measuring the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and varying concentrations of this compound.

-

Data Fitting : The progress curves were fitted to a model for single-step slow-binding inhibition to derive the kinetic constants.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Mechanism of this compound Inhibition

Workflow for IC50 Determination

References

- 1. rndsystems.com [rndsystems.com]

- 2. ap1903.com [ap1903.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

SID 26681509: An In-Depth Technical Guide to its Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor selectivity profile of SID 26681509, a potent, reversible, and slow-binding competitive inhibitor of human cathepsin L. The following sections detail its quantitative performance, the experimental protocols for its characterization, and visualizations of its mechanism and related signaling pathways.

Quantitative Inhibitor Selectivity Profile

The inhibitory activity of this compound has been characterized against its primary target, human cathepsin L, and a panel of other proteases. The data reveals a high degree of selectivity for cathepsin L.

Biochemical and Kinetic Properties

| Parameter | Value | Target | Notes |

| IC50 | 56 nM | Human Cathepsin L | Without pre-incubation.[1][2][3] |

| 7.5 nM | Human Cathepsin L | With 1-hour pre-incubation.[1][3] | |

| 4.2 nM | Human Cathepsin L | With 2-hour pre-incubation.[1][3] | |

| 1.0 nM | Human Cathepsin L | With 4-hour pre-incubation.[1][2][4] | |

| Mechanism of Action | Reversible, competitive, slow-binding inhibitor.[1][2][4][5] | Human Cathepsin L | |

| Ki | 0.89 nM[1][2][4][5] | Human Cathepsin L | |

| kon | 24,000 M⁻¹s⁻¹[1][2][4][5] | Human Cathepsin L | |

| koff | 2.2 x 10⁻⁵ s⁻¹[1][2][4][5] | Human Cathepsin L |

Selectivity Profile Against Other Proteases and Organisms

| Target | IC50 | Notes |

| Papain | 618 nM - 8.442 µM (range)[1][4][6] | Determined after one hour. |

| Cathepsin B | 618 nM - 8.442 µM (range)[1][4][6] | Determined after one hour. |

| Cathepsin K | 618 nM - 8.442 µM (range)[1][4][6] | Determined after one hour. |

| Cathepsin S | 618 nM - 8.442 µM (range)[1][4][6] | Determined after one hour. |

| Cathepsin V | 0.5 µM[4][6] | |

| Cathepsin G | No inhibitory activity.[1][4][6] | A serine protease. |

| Plasmodium falciparum | 15.4 µM[1][2][3][4][6] | In vitro propagation assay. |

| Leishmania major | 12.5 µM[1][2][3][4][6] | Promastigotes. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of IC50 Values

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target protease.

Materials:

-

Recombinant human cathepsins (L, B, G, K, S, V) and papain.[1]

-

Fluorogenic substrates: Z-Phe-Arg-AMC for cathepsins L, K, S, V, and papain; Z-Arg-Arg-AMC for cathepsin B.[1]

-

This compound.

-

Assay buffer.

-

Microplate reader.

Procedure:

-

For slow-binding inhibitors like this compound, a pre-incubation step is performed. The inhibitor and the enzyme are pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours) at 37°C.[1][5]

-

The enzymatic reaction is initiated by the addition of the appropriate fluorogenic substrate.[5]

-

The fluorescence signal is monitored over time using a microplate reader.

-

IC50 values are calculated at different time points (e.g., 10, 30, 60, and 90 minutes).[1]

Transient Kinetic Analysis for Slow-Binding Inhibition

Objective: To determine the kinetic parameters (kon, koff, and Ki) of this compound.

Procedure:

-

Reaction progress curves are monitored by continuously measuring the fluorescence signal upon the addition of the substrate to a mixture of the enzyme and inhibitor.[5]

-

The data is then fitted to a model for slow-binding inhibition to determine the association rate constant (kon) and the dissociation rate constant (koff).[5]

-

The inhibition constant (Ki) is calculated as the ratio of koff to kon.[5]

In Vitro Parasite Propagation Assay

Objective: To assess the inhibitory effect of this compound on the growth of Plasmodium falciparum and Leishmania major.

Procedure:

-

Plasmodium falciparum: The inhibitor is tested in an in vitro propagation assay with the parasite.[1]

-

Leishmania major: The toxicity of the inhibitor towards Leishmania major promastigotes is evaluated.[1]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a relevant signaling pathway.

Caption: Slow-binding inhibition of Cathepsin L by this compound.

Caption: this compound blocks HMGB1-induced TNF-α production.[4][6]

Caption: General experimental workflow for evaluating Cathepsin L inhibitors.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

SID 26681509: A Potent, Slow-Binding Inhibitor of Cysteine Proteases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a novel, small-molecule thiocarbazate that has been identified as a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis.[1] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on cysteine proteases, with a focus on its mechanism of action, kinetic properties, and selectivity. The information presented herein is intended to support further research and drug development efforts targeting cysteine proteases.

Mechanism of Action

This compound is a reversible, competitive, and slow-binding inhibitor of human cathepsin L.[1][2] Its mechanism involves a time-dependent increase in potency, indicating that the inhibitor reaches its final, tighter binding state slowly.[3][4] This slow-binding nature is a key characteristic of its interaction with the target enzyme.

Quantitative Data

The inhibitory activity of this compound against various cysteine proteases has been quantitatively characterized. The following tables summarize the key kinetic and inhibitory parameters.

Table 1: Inhibitory Potency (IC50) of this compound against Human Cathepsin L

| Pre-incubation Time | IC50 (nM) |

| 0 hours | 56 ± 4[3] |

| 1 hour | 7.5 ± 1.0[3] |

| 2 hours | 4.2 ± 0.6[3] |

| 4 hours | 1.0 ± 0.5[3] |

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L

| Parameter | Value |

| Ki | 0.89 nM[2][3] |

| kon | 24,000 M-1s-1[2][3] |

| koff | 2.2 x 10-5 s-1[2][3] |

Table 3: Selectivity Profile of this compound against a Panel of Cysteine Proteases (IC50 values after 1-hour pre-incubation)

| Protease | IC50 (nM) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |

| Human Cathepsin L | 7.5 | 1 |

| Papain | 618 | 82 |

| Human Cathepsin B | > 10,000 | > 1333 |

| Human Cathepsin K | 8,442 | 1126 |

| Human Cathepsin S | 7,123 | 950 |

| Human Cathepsin V | 500 | 67 |

| Human Cathepsin G (Serine Protease) | No inhibition | - |

Table 4: Activity of this compound against Parasitic Cysteine Proteases and Organisms

| Target | IC50 (µM) |

| Plasmodium falciparum (in vitro propagation) | 15.4 ± 0.6[3] |

| Leishmania major promastigotes | 12.5 ± 0.6[3] |

| Cruzain (Trypanosoma cruzi) | No data available |

| Rhodesain (Trypanosoma brucei rhodesiense) | No data available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work by Shah et al. (2008).

Enzyme Inhibition Assays:

-

Materials: Recombinant human cathepsins L, B, K, S, V, and G, papain, fluorogenic substrate Z-Phe-Arg-AMC, this compound, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT).

-

Procedure for IC50 Determination:

-

Prepare a serial dilution of this compound in the assay buffer.

-

For pre-incubation experiments, mix the enzyme with the inhibitor dilutions and incubate for the specified time (0, 1, 2, or 4 hours) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

-

Monitor the fluorescence increase over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Transient Kinetic Analysis for Slow-Binding Inhibition:

-

Procedure:

-

Mix the enzyme and a range of concentrations of this compound.

-

After a short incubation, add the substrate to initiate the reaction.

-

Continuously monitor the reaction progress (fluorescence increase) over time.

-

Fit the progress curves to a model for slow-binding inhibition to determine the association (kon) and dissociation (koff) rate constants. The inhibition constant (Ki) can then be calculated as koff/kon.

-

Reversibility Assay:

-

Procedure:

-

Incubate the enzyme with a high concentration of this compound (e.g., 100x IC50) for an extended period (e.g., 4 hours) to allow for complete binding.

-

Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into an assay solution containing the substrate.

-

Monitor the enzymatic activity over time. A gradual increase in activity indicates the dissociation of the inhibitor and the reversible nature of the inhibition.

-

Visualizations

Diagram 1: Slow-Binding Inhibition Mechanism

Caption: A schematic representation of the slow-binding inhibition mechanism of this compound.

Diagram 2: Experimental Workflow for Inhibitor Characterization

References

In Vitro Antimalarial Activity of SID 26681509: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimalarial activity of the small molecule inhibitor, SID 26681509. The document details its inhibitory potency against Plasmodium falciparum, outlines a putative mechanism of action, and provides standardized experimental protocols for reproducibility.

Quantitative Inhibitory Activity

This compound has demonstrated inhibitory activity against the asexual erythrocytic stages of Plasmodium falciparum. The compound is also a potent inhibitor of human cathepsin L and shows activity against other proteases. A summary of its quantitative inhibitory data is presented below.

Table 1: In Vitro Antimalarial and Protease Inhibitory Activity of this compound

| Target Organism/Enzyme | Assay Type | IC50 Value | Reference |

| Plasmodium falciparum | In vitro propagation assay | 15.4 µM | [1] |

| Human Cathepsin L | Enzymatic assay | 56 nM | [1] |

| Leishmania major | Promastigote toxicity assay | 12.5 µM | [1] |

Proposed Mechanism of Action

The primary molecular target of this compound identified to date is human cathepsin L, a lysosomal cysteine protease.[1] While the direct mechanism of its antimalarial activity has not been definitively elucidated, it is hypothesized that this compound may exert its effect on P. falciparum by inhibiting parasite-encoded cysteine proteases, such as falcipain-2 and falcipain-3. These proteases are crucial for the degradation of host cell hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.[2][3][4] Inhibition of this pathway leads to the accumulation of undigested hemoglobin, ultimately resulting in parasite death.[5]

Experimental Protocols

The following protocols are based on established methodologies for the in vitro culture of P. falciparum and the assessment of antimalarial drug susceptibility.

Plasmodium falciparum Culture

The continuous in vitro culture of asexual erythrocytic stages of P. falciparum can be maintained using the method originally described by Trager and Jensen.[6][7][8][9][10]

Materials:

-

P. falciparum strain (e.g., 3D7, K1)

-

Human erythrocytes (blood group O+)

-

Complete Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

Incubator at 37°C

-

Sterile culture flasks or petri dishes

Procedure:

-

Maintain parasite cultures in a suspension of human erythrocytes at a 2-5% hematocrit in complete culture medium.

-

Incubate the cultures at 37°C in a modular incubation chamber flushed with the gas mixture.

-

Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

-

Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete culture medium as needed.

-

Synchronize parasite cultures to the ring stage by treatment with 5% D-sorbitol for 10 minutes.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound by measuring the proliferation of parasites in the presence of the drug, using the fluorescent DNA-binding dye SYBR Green I.[11][12][13][14][15]

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

Complete Culture Medium

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I.

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

-

Add the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in the controlled gas environment.

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrates moderate in vitro activity against Plasmodium falciparum. While its precise antimalarial mechanism is yet to be fully elucidated, its known inhibitory action against cysteine proteases suggests a potential role in disrupting essential parasite metabolic pathways, such as hemoglobin degradation. The provided protocols offer a standardized framework for further investigation and characterization of this and other potential antimalarial compounds. Further studies are warranted to confirm the parasitic target of this compound and to optimize its antimalarial potency.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hemoglobin cleavage site-specificity of the Plasmodium falciparum cysteine proteases falcipain-2 and falcipain-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3 | PLOS One [journals.plos.org]

- 4. Complex nature of malaria parasite hemoglobin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 9. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 10. scielo.br [scielo.br]

- 11. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iddo.org [iddo.org]

- 13. journals.asm.org [journals.asm.org]

- 14. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | Cathepsin | Tocris Bioscience [tocris.com]

- 17. apexbt.com [apexbt.com]

A Technical Guide to the Antileishmanial Activity of SID 26681509

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the leishmaniasis research associated with the small molecule inhibitor, SID 26681509. The information is compiled from publicly available data to facilitate further research and development in the field of antileishmanial drug discovery.

Core Compound Information

This compound is a thiocarbazate that has been identified as a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] It was discovered through a high-throughput screening of the National Institutes of Health Molecular Libraries Small Molecule Repository.[2][3] While its primary target is human cathepsin L, it has also demonstrated inhibitory activity against the protozoan parasite Leishmania major.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H33N5O5S | [4][5] |

| Molecular Weight | 539.65 g/mol | [4][5] |

| CAS Number | 958772-66-2 | [4][5] |

| Appearance | White solid | [5] |

| Purity | ≥97% (HPLC) | [4] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol |

Antileishmanial Activity

This compound has been shown to inhibit the in vitro growth of Leishmania major promastigotes.[2][3] This suggests that the compound may target a cysteine protease in the parasite that is homologous to human cathepsin L.[3]

Table 2: In Vitro Antileishmanial and Other Biological Activities of this compound

| Target/Organism | Assay Type | IC50 | Reference |

| Leishmania major | Promastigote Growth Inhibition | 12.5 ± 0.6 μM | [2][3] |

| Plasmodium falciparum | In Vitro Propagation | 15.4 ± 0.6 μM | [1][2][3] |

| Human Cathepsin L | Enzyme Inhibition (no preincubation) | 56 ± 4 nM | [2][3] |

| Human Cathepsin L | Enzyme Inhibition (4 hr preincubation) | 1.0 ± 0.5 nM | [2][3] |

| Human Cathepsin B | Enzyme Inhibition (1 hr) | 618 nM | [1] |

| Human Cathepsin K | Enzyme Inhibition (1 hr) | 8.442 μM | [1] |

| Human Cathepsin S | Enzyme Inhibition (1 hr) | Not specified, selectivity 7-151 fold less than Cathepsin L | [2] |

| Human Cathepsin V | Enzyme Inhibition (1 hr) | 0.5 μM | [1] |

| Papain | Enzyme Inhibition (1 hr) | Not specified, selectivity 7-151 fold less than Cathepsin L | [2] |

| Human Cathepsin G | Enzyme Inhibition | No activity | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of the antileishmanial activity of this compound.

In Vitro Leishmania major Promastigote Growth Inhibition Assay

This protocol is based on standard methods for assessing the viability of Leishmania promastigotes in the presence of a test compound.

-

Leishmania major Culture: Leishmania major promastigotes are cultured in M199 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS), 25 mM HEPES, and 50 µg/ml gentamycin at 25°C.[6]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

The serially diluted this compound is added to the wells. A vehicle control (DMSO) and a positive control (e.g., Amphotericin B) are included.[7]

-

The plates are incubated at 25°C for 48-72 hours.

-

-

Growth Assessment: Parasite growth and viability are determined using a tetrazolium (MTS) colorimetric assay.[7] The absorbance is read at 490 nm.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Human Cathepsin L Enzyme Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified human cathepsin L.

-

Reagents:

-

Recombinant human cathepsin L.

-

Fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC).

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 96-well black plate.

-

For the no-preincubation condition, the enzyme, inhibitor (this compound at various concentrations), and substrate are mixed simultaneously.[3]

-

For preincubation experiments, the enzyme and inhibitor are incubated together for a specified period (e.g., 1, 2, or 4 hours) before the addition of the substrate.[3]

-

The fluorescence is monitored over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflows

Proposed Mechanism of Action in Leishmania

This compound is a known inhibitor of human cathepsin L, a cysteine protease.[2] Leishmania species possess homologous cysteine proteases that are crucial for their survival, including nutrient acquisition, host cell invasion, and evasion of the host immune response.[3] The inhibitory effect of this compound on Leishmania major suggests that it likely targets one or more of these essential cysteine proteases.

Caption: Proposed inhibitory action of this compound on Leishmania cysteine proteases.

Experimental Workflow for Antileishmanial Drug Screening

The general workflow for screening compounds for antileishmanial activity involves a series of in vitro and in vivo assays to determine efficacy and toxicity.

Caption: A generalized workflow for the discovery and development of antileishmanial drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Cathepsin | Tocris Bioscience [tocris.com]

- 5. ap1903.com [ap1903.com]

- 6. An experimental challenge model for Leishmania donovani in beagle dogs, showing a similar pattern of parasite burden in the peripheral blood and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of growth of Leishmania donovani promastigotes by newly synthesized 1,3,4-thiadiazole analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SID 26681509: A Potent, Slow-Binding Inhibitor of Human Cathepsin L

Audience: Researchers, scientists, and drug development professionals.

Introduction

SID 26681509 is a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease.[1][2] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of disease states, making it a significant target for therapeutic development.[3] this compound exhibits a slow-binding inhibition mechanism, with its potency increasing with longer pre-incubation times with the enzyme.[1][3] It is a reversible and competitive inhibitor.[2] This document provides detailed protocols for in vitro assays involving this compound and summarizes its key activity data.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target/Assay | IC50 | Conditions | Reference |

| Human Cathepsin L | 56 ± 4 nM | No pre-incubation | [1] |

| Human Cathepsin L | 7.5 ± 1.0 nM | 1-hour pre-incubation | [1] |

| Human Cathepsin L | 4.2 ± 0.6 nM | 2-hour pre-incubation | [1] |

| Human Cathepsin L | 1.0 ± 0.5 nM | 4-hour pre-incubation | [1][2] |

| Plasmodium falciparum propagation | 15.4 ± 0.6 µM | In vitro | [1][3] |

| Leishmania major promastigotes | 12.5 ± 0.6 µM | In vitro | [1][3] |

| Human Aortic Endothelial Cells | > 100 µM | Cytotoxicity | [1][3] |

Table 2: Selectivity Profile of this compound Against Other Proteases

| Protease | IC50 (after 1 hour pre-incubation) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) | Reference |

| Papain | 618 nM | >82 | [1] |

| Cathepsin B | 8.442 µM | >1125 | [1] |

| Cathepsin K | Not specified | 7 - 151 (range for various papain-like cysteine proteases) | [1] |

| Cathepsin S | Not specified | 7 - 151 (range for various papain-like cysteine proteases) | [1] |

| Cathepsin V | Not specified | 7 - 151 (range for various papain-like cysteine proteases) | [1] |

| Cathepsin G | No inhibitory activity | Not applicable | [1][2] |

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic Substrate)

This protocol details the determination of the inhibitory activity of this compound against human cathepsin L using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

This compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound and recombinant human Cathepsin L to the wells of the microplate.

-

Pre-incubation: Incubate the plate for varying periods (e.g., 0, 1, 2, or 4 hours) at 37°C to allow for the slow-binding kinetics of the inhibitor.[4]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Determination of Reversibility Protocol

This protocol is designed to assess the reversibility of this compound inhibition of Cathepsin L.

Materials:

-

Human Cathepsin L

-

This compound

-

Assay buffer

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

Procedure:

-

Prepare a concentrated solution of Cathepsin L (e.g., 100-fold the final assay concentration).

-

Prepare a solution of this compound at a concentration that gives significant inhibition (e.g., 10-fold its IC50 after a 1-hour pre-incubation).

-

Combine the concentrated Cathepsin L and this compound and incubate for 1 hour at room temperature.

-

Dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the fluorogenic substrate.

-

Immediately measure the enzymatic activity.

-

A rapid restoration of greater than approximately 90% of the enzymatic activity upon dilution indicates a rapidly reversible inhibitor.[1]

Cell Invasion Assay

This assay measures the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Cancer cell lines (e.g., PC-3ML, MDA-MB-231)

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane matrix

-

Cell culture medium (serum-free and serum-containing)

-

This compound dissolved in DMSO

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Prepare a single-cell suspension of the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Seed the cell suspension into the upper chamber of the coated Transwell inserts.

-

Add serum-containing medium to the lower chamber as a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

Calculate the percent inhibition of invasion for this compound-treated cells relative to the vehicle control.[4]

Mandatory Visualizations

Caption: Slow-binding inhibition of Cathepsin L by this compound.

Caption: Experimental workflow for the Cathepsin L inhibition assay.

Caption: Simplified signaling pathway of Cathepsin L in cancer progression and its inhibition by this compound.

References

Application Notes and Protocols for SID 26681509: A Potent, Cell-Permeable Inhibitor of Human Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent and selective, slow-binding, and reversible competitive inhibitor of human cathepsin L.[1] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen processing, and tumor metastasis.[2] This document provides detailed application notes and protocols for the use of this compound in cell-based assay development, including its biochemical characterization and its effects on various cell types.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data for the inhibitory activity of this compound against human cathepsin L and its effects on various cell lines.

Table 1: Biochemical Potency and Kinetics of this compound against Human Cathepsin L

| Parameter | Value | Conditions |

| IC50 | 56 nM | No preincubation |

| 7.5 nM | 1-hour preincubation | |

| 4.2 nM | 2-hour preincubation | |

| 1.0 nM | 4-hour preincubation | |

| Ki | 0.89 nM | |

| kon | 24,000 M-1s-1 | |

| koff | 2.2 x 10-5 s-1 |

Data compiled from Shah et al., 2008.[1]

Table 2: Selectivity of this compound against other Cysteine Proteases

| Protease | IC50 (1-hour preincubation) | Selectivity over Cathepsin L |

| Papain | 618 nM | ~88-fold |

| Cathepsin B | 8.44 µM | ~1205-fold |

| Cathepsin K | 1.23 µM | ~175-fold |

| Cathepsin S | 7.89 µM | ~1127-fold |

| Cathepsin V | 0.5 µM | ~71-fold |

| Cathepsin G | No inhibition | >1000-fold |

Data compiled from Shah et al., 2008.[1][3]

Table 3: Cellular Activity of this compound

| Cell Type/Organism | Assay Type | Result (IC50 or Effect) |

| Plasmodium falciparum | In vitro propagation | 15.4 µM |

| Leishmania major promastigotes | Toxicity assay | 12.5 µM |

| Human Aortic Endothelial Cells (HAOEC) | Cytotoxicity | Non-toxic up to 100 µM |

| Zebrafish | In vivo toxicity | Non-toxic up to 100 µM |

Data compiled from Shah et al., 2008.[1][4]

Experimental Protocols